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molecular formula C12H21NO4 B2589750 Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate CAS No. 1171127-44-8

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Cat. No. B2589750
M. Wt: 243.303
InChI Key: ZQGFRRMJROYVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

The same operation as in Example (90b) was performed using tert-butyl 3-ethoxy-4,4-dimethoxypiperidine-1-carboxylate obtained in Example (112a) (4.99 g, 14.2 mmol), a water/TFA mixed solution (1/1, 35 mL) and di-tert-butyl dicarbonate (4.37 g, 20 mol). The resulting residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1, 5/1, 2/1, 1/1) to obtain 3.3 g of the title compound as a light brown oily substance (77%).
Name
tert-butyl 3-ethoxy-4,4-dimethoxypiperidine-1-carboxylate
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
water TFA
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
4.37 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]1[C:9](OC)([O:10]C)[CH2:8][CH2:7][N:6]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:5]1)[CH3:2].O.C(O)(C(F)(F)F)=O.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>>[CH2:1]([O:3][CH:4]1[C:9](=[O:10])[CH2:8][CH2:7][N:6]([C:14]([O:16][C:17]([CH3:18])([CH3:20])[CH3:19])=[O:15])[CH2:5]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
tert-butyl 3-ethoxy-4,4-dimethoxypiperidine-1-carboxylate
Quantity
4.99 g
Type
reactant
Smiles
C(C)OC1CN(CCC1(OC)OC)C(=O)OC(C)(C)C
Step Two
Name
water TFA
Quantity
35 mL
Type
reactant
Smiles
O.C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
4.37 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1, 5/1, 2/1, 1/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1CN(CCC1=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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